molecular formula C16H26N2O5 B1532289 3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate CAS No. 625434-04-0

3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate

Cat. No.: B1532289
CAS No.: 625434-04-0
M. Wt: 326.39 g/mol
InChI Key: DDQLSUNZALBDML-UHFFFAOYSA-N
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Description

The compound “3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate” has a CAS Number of 625434-04-0 and a molecular weight of 326.39 . It is a low melting solid with a melting point of 52 - 54 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N2O5/c1-6-22-14(20)13-11-9-18(15(21)23-16(2,3)4)8-10(17(11)5)7-12(13)19/h10-11,13H,6-9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a low melting solid with a melting point of 52 - 54 degrees Celsius . Its molecular formula is C16H26N2O5 .

Scientific Research Applications

Efficient Synthesis of Constrained Peptidomimetics

Azabicycloalkane amino acids are important rigid dipeptide mimetics employed in peptide-based drug discovery. An efficient synthesis approach for diastereomers related to the compound has been demonstrated, which serves as useful tools for structure-activity studies. This synthesis starts from methyl N-Boc-pyroglutamate, proceeding through a series of reactions to produce N-Boc-delta-oxo-alpha,omega-diaminoazelate intermediate, eventually yielding the desired fused ring system suitable for solid-phase synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Chiral Ligands in Enantioselective Oxidation

A new route to enantiomerically pure 9-oxabispidines, involving the compound of interest as a common late-stage intermediate, has been developed. These synthesized ligands have been evaluated for their efficacy in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, showcasing good to excellent selectivity factors. This highlights their potential in asymmetric synthesis, offering a versatile method for producing chiral molecules (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Molecular Structure and Synthesis

The synthesis and structural analysis of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester related to the compound , have been carried out. This study involved intramolecular lactonization reactions and was characterized using NMR spectroscopy and X-ray diffraction, providing insights into the compound's molecular structure and potential for use in various chemical synthesis applications (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Application in C-H Insertion Reaction for Functionalized Cyclopentane Synthesis

The compound's related chemical structures have been used in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of optically active, highly functionalized cyclopentane. This demonstrates the compound's versatility in facilitating complex organic transformations, contributing to the development of novel synthetic methodologies (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . For more detailed safety information, please refer to the MSDS .

Properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-6-22-14(20)13-11-9-18(15(21)23-16(2,3)4)8-10(17(11)5)7-12(13)19/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQLSUNZALBDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CN(CC(N2C)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Reactant of Route 2
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Reactant of Route 4
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Reactant of Route 5
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Reactant of Route 6
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate

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